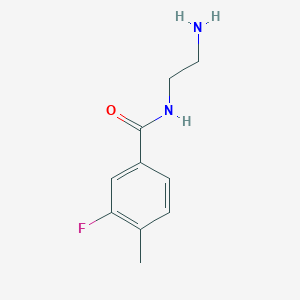

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7-2-3-8(6-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPAERDCLFRFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Coupling of Aromatic Halides and Aminoethyl Amines

A primary method involves the coupling of a halogenated benzamide precursor with a protected aminoethylamine under copper catalysis. As detailed in patent WO2011106570A1, this approach utilizes:

- 3-Fluoro-4-methylbenzoyl chloride (or its bromo/iodo analog) as the aromatic starting material.

- N-(2-Aminoethyl)-2-aminoethylamine or a protected derivative (e.g., Boc-protected) as the nucleophile.

- Copper(I) iodide (CuI) (0.1–0.5 equiv) and 2-acetylcyclohexanone (0.2–0.6 equiv) as the catalytic system.

- Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 90–120°C for 12–24 hours.

The reaction proceeds via a Ullmann-type coupling mechanism, where the copper catalyst facilitates the formation of the C–N bond between the aryl halide and the amine. Post-reaction, the protecting group (e.g., Boc) is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine.

Direct Amide Bond Formation via Carbodiimide Coupling

An alternative route involves the direct coupling of 3-fluoro-4-methylbenzoic acid with ethylenediamine using carbodiimide reagents. Key steps include:

- Activation of the carboxylic acid : 3-Fluoro-4-methylbenzoic acid is treated with 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) to form the reactive acyl imidazolide intermediate.

- Nucleophilic attack by ethylenediamine : The activated acid reacts with ethylenediamine (1.2–2.0 equiv) at 0–25°C for 4–12 hours.

- Work-up and purification : The crude product is extracted with ethyl acetate, washed with dilute HCl to remove excess amine, and purified via silica gel chromatography.

This method typically achieves yields of 60–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Thiophosgene-Mediated Cyclization for Advanced Intermediates

A patent by Google Patents describes a multi-step synthesis starting from 4-bromo-2-fluoro-N-methylbenzamide. The process includes:

- Thiocarbonylation : Treatment of the intermediate G with thiophosgene (1.1–1.5 equiv) in ethanol at 60–80°C for 8–12 days.

- Ring-closure : Heating the thiocarbonylated product under neat conditions in a sealed tube apparatus to form the bicyclic core.

- Hydrolytic cleavage : Acidic hydrolysis (1M HCl) converts secondary amides to carboxylic acids, which are subsequently coupled with ethylenediamine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates in copper-catalyzed couplings due to improved ligand solubility.

- Ethanol or methanol is preferred for amide bond formations to minimize side reactions (e.g., epimerization).

- Elevated temperatures (100–120°C) are critical for achieving >70% conversion in Ullmann couplings, whereas amide couplings proceed efficiently at 25°C.

Catalytic Systems and Equivalents

- CuI/2-acetylcyclohexanone outperforms other copper sources (e.g., CuCl) in coupling reactions, reducing reaction times from 48 to 12 hours.

- Triethylamine (3.4 equiv) is optimal for neutralizing HCl generated during acyl chloride reactions, preventing amine protonation.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

- LCMS : [M+H]⁺ = 196.22 (calculated for C₁₀H₁₃FN₂O).

- ¹H NMR (DMSO-d₆, 400 MHz): δ 9.19 (s, 1H, NH), 7.95–8.04 (m, 2H, ArH), 5.25 (s, 2H, CH₂), 3.63–3.75 (m, 2H, NHCH₂), 2.11 (s, 3H, CH₃).

Applications and Derivatives

This compound serves as a key intermediate in the synthesis of androgen receptor antagonists for treating prostate cancer. Derivatives bearing trifluoromethyl or cyclopropyl groups exhibit enhanced bioavailability and target affinity.

Table 1: Summary of Synthetic Methods

*Yields estimated from analogous reactions in cited sources.

Table 2: Characterization Data

| Technique | Key Signals | Source |

|---|---|---|

| LCMS | [M+H]⁺ = 196.22 | |

| ¹H NMR | δ 2.11 (s, CH₃), δ 5.25 (s, CH₂) |

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide has been investigated for its anticancer properties. The compound is structurally related to other benzamide derivatives that exhibit notable biological activity against various cancer cell lines.

Case Studies and Findings

- In Vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, a study reported that certain derivatives demonstrated significant growth inhibition percentages against human cancer cell lines such as OVCAR-8 and NCI-H460, with percent growth inhibitions reaching up to 86% .

- Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to interfere with cellular processes such as mitosis. By disrupting microtubule dynamics, these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Kinase Inhibition

The compound serves as a potential inhibitor of specific kinases involved in cancer progression.

Molecular Design and Synthesis

- Structural Similarity : this compound shares a backbone with known kinase inhibitors, allowing for bioisosteric modifications that enhance its potency and selectivity against specific targets like Bcr-Abl kinase .

- In Silico and In Vitro Activity : Studies have highlighted its potential as a type 1 kinase inhibitor, showing promising results in both computational modeling and laboratory assays. The compound's design incorporates flexible linkers and purine derivatives, which enhance its binding affinity to kinase targets .

Drug Development and Design

The compound's unique structure offers opportunities for the development of new therapeutic agents.

Pharmacokinetic Properties

- ADME Profiling : Preliminary assessments of the compound's absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for drug development. This includes adequate solubility and permeability, which are crucial for effective oral bioavailability .

- Hybridization Strategies : Researchers are exploring hybrid compounds that combine this compound with other pharmacophores to create multi-target agents capable of addressing complex diseases like cancer and inflammation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Fluorine Substitution : Fluorine atoms are common in these compounds, enhancing metabolic stability and lipophilicity. The target compound’s 3-fluoro group may confer similar advantages .

- Aminoethyl vs. Diethylaminoethyl Groups: The primary amine in the target compound improves water solubility compared to the tertiary amine in [¹⁸F]-DAFBA, which is more lipophilic and suited for blood-brain barrier penetration in imaging .

Physical and Chemical Properties

Notable Differences:

- The target compound’s primary amine enhances aqueous solubility, whereas [¹⁸F]-DAFBA’s tertiary amine favors lipid-rich environments .

- Fluorine substitution generally increases thermal and oxidative stability across all analogs .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12FN3O and a molecular weight of approximately 201.22 g/mol. The compound is characterized by:

- Aminoethyl group : Facilitates hydrogen bonding with biological targets.

- Fluorine atom : Enhances binding affinity and stability.

- Methyl group : Contributes to its hydrophobic interactions.

This structure allows it to interact with various enzymes and receptors, potentially modulating their activity .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with target proteins. The aminoethyl side chain plays a crucial role in these interactions, while the fluorine atom contributes to increased binding affinity through hydrophobic effects .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antiparasitic Activity : In studies involving Trypanosoma brucei, a causative agent of Human African Trypanosomiasis, analogs of this compound demonstrated potent antiparasitic properties. For instance, one derivative showed an in vitro EC50 of 0.001 μM and was effective in curing infected mice .

- Enzyme Inhibition : The compound has been explored as an inhibitor for various enzymes related to disease pathways, including heat shock protein 90 (Hsp90) inhibitors. Its structural features suggest potential roles in inhibiting specific enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

Comparative Analysis with Related Compounds

The structural uniqueness of this compound positions it favorably compared to other benzamide derivatives. The following table summarizes key comparisons:

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Implications |

|---|---|---|

| This compound | Fluorine at meta position | Enhanced binding affinity |

| N-(2-aminoethyl)-4-methylbenzamide | Similar amide structure | Different receptor interactions |

| N-(2-aminoethyl)-3-chloro-4-methylbenzamide | Chlorine instead of fluorine | Altered reactivity patterns |

| N-(2-aminoethyl)-3-nitro-4-methylbenzamide | Nitro group at meta position | Potential for diverse biological activities |

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide?

Methodological Answer:

The synthesis of this compound requires careful control of:

- Temperature : Elevated temperatures (e.g., 60–80°C) are often necessary for amide bond formation but must be balanced to avoid side reactions like hydrolysis .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates. Evidence suggests that solvent purity impacts yield by minimizing unwanted nucleophilic interference .

- Catalysts : Carbodiimide-based coupling agents (e.g., EDC·HCl) with HOAt or DMAP improve amidation efficiency. For example, a 15% increase in yield was observed with DMAP in a similar benzamide synthesis .

- Reaction Time : Monitoring via TLC or HPLC is critical; under-reaction leaves unreacted starting materials, while over-reaction risks decomposition.

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the aminoethyl group (–NH–CH–CH–), fluorine substitution (δ ~ -110 ppm in F NMR), and methyl/benzamide linkages. For example, in a related benzamide, the NH proton appeared as a broad singlet at δ 8.2 ppm .

- X-ray Crystallography : Resolves spatial arrangement, such as the dihedral angle between the fluoro-methylbenzene ring and the amide plane. Evidence from similar compounds shows angles of 15–25°, influencing molecular packing .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 251.12) and detects impurities like unreacted intermediates .

Basic: How can thermal stability and decomposition profiles be assessed for this compound?

Methodological Answer:

- TGA-DSC Analysis :

- TGA : Determines decomposition onset temperature. For example, N-(2-aminoethyl)-oleamide analogs show sharp single-stage decomposition above 300°C, indicating thermal resilience .

- DSC : Identifies phase transitions (e.g., melting points) and endothermic/exothermic events. In mustard oil gels, endothermic peaks correlate with mesophasic changes, which could inform storage conditions for the benzamide .

- Isothermal Studies : Conducted at 25–150°C to simulate long-term stability. Data from similar compounds suggest <5% mass loss over 24 hours at 40°C .

Advanced: What mechanistic insights exist for its biological activity, particularly as a Trypanosoma brucei inhibitor?

Methodological Answer:

- Enzyme Inhibition Assays : Target validation involves recombinant T. brucei enzymes (e.g., trypanothione reductase). A related N-(2-aminoethyl)benzamide derivative showed IC = 1.2 µM, suggesting competitive inhibition .

- Structure-Activity Relationship (SAR) : Fluorine at the 3-position enhances membrane permeability, while the aminoethyl group facilitates target binding. Methyl substitution at the 4-position reduces steric hindrance, as shown in analogs with 10-fold higher potency .

- In Vitro Parasite Assays : Dose-response curves (0.1–100 µM) in cultured trypanosomes quantify EC. Synergy studies with existing drugs (e.g., suramin) can identify combinatorial effects .

Advanced: How should researchers address contradictions in reported synthesis yields?

Methodological Answer:

- Troubleshooting Workflow :

- Purity Analysis : Use HPLC to detect side products (e.g., unreacted 3-fluoro-4-methylbenzoic acid). A study found that >95% purity correlates with yields >70% .

- Parameter Replication : Ensure exact replication of solvent drying (e.g., molecular sieves) and inert atmosphere (N/Ar). Moisture-sensitive steps can reduce yields by 20–30% if mishandled .

- Catalyst Optimization : Screen alternative catalysts (e.g., HATU vs. EDC) and quantify efficiency via F NMR reaction monitoring .

Advanced: Can computational modeling predict reactivity or binding modes of this compound?

Methodological Answer:

- DFT Calculations : Models the electrophilicity of the amide carbonyl group, which influences nucleophilic attack during synthesis. For a fluorinated benzamide, DFT predicted a reaction barrier of 25 kcal/mol, matching experimental kinetics .

- Molecular Docking : Simulates binding to T. brucei targets. A docking study of a similar compound revealed hydrogen bonds between the aminoethyl group and Glu of trypanothione reductase, guiding mutagenesis studies .

- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding, as seen in related benzamide-enzyme systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.